3-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide
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Overview
Description
3-(6-chloro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide: , also known by its chemical structure C₁₈H₁₆ClN₅O, is a synthetic compound with interesting pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:
- One notable method involves the cyclization of amido-nitriles to form disubstituted imidazoles. Fang et al. reported a protocol for this process, using nickel-catalyzed addition to nitrile precursors, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
- The reaction conditions allow for the inclusion of various functional groups, including aryl halides and aromatic/saturated heterocycles.
Industrial Production:
- While specific industrial production methods are not widely documented, research in this area is ongoing.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Depending on the reaction, products may include substituted imidazoles or other derivatives.
Scientific Research Applications
Chemistry: Used as a building block in drug discovery and materials science.
Biology: Investigated for potential biological activities (e.g., anti-inflammatory, anticancer).
Medicine: May have applications in drug development.
Industry: Potential use in functional materials.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other similar compounds.
Similar Compounds: Explore related structures, such as other indole-based or triazole-containing molecules.
Remember that ongoing research may reveal additional insights into this compound’s properties and applications
Properties
Molecular Formula |
C20H18ClN5O |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
3-(6-chloroindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C20H18ClN5O/c21-17-4-3-16-7-9-25(19(16)11-17)10-8-20(27)24-18-5-1-15(2-6-18)12-26-14-22-13-23-26/h1-7,9,11,13-14H,8,10,12H2,(H,24,27) |
InChI Key |
NHYDCTXSPNQQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)Cl |
Origin of Product |
United States |
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